REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:8]=[CH:7][C:6]([CH:9]([CH3:13])[C:10]([OH:12])=[O:11])=[CH:5][CH:4]=1)=O.[O:14]1CCN(C2CCCC=2)CC1.Cl.[C:26]1([CH3:32])[CH:31]=[CH:30][CH:29]=CC=1>>[O:14]=[C:26]1[CH2:31][CH2:30][CH2:29][C:32]1=[CH:1][C:3]1[CH:8]=[CH:7][C:6]([CH:9]([CH3:13])[C:10]([OH:12])=[O:11])=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
3.56 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC=C(C=C1)C(C(=O)O)C
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
O1CCN(CC1)C1=CCCC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
after which the mixture was stirred at room temperature for a further 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was then extracted with diethyl ether
|
Type
|
WASH
|
Details
|
the extract was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
and the solvent was removed by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford a crystalline substance, which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from a mixture of diethyl ether and hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(CCC1)=CC1=CC=C(C=C1)C(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: PERCENTYIELD | 82.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |